5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. It is classified under pyrrolopyridines, which are known for their diverse pharmacological properties.
This compound is derived from the pyrrolo[2,3-b]pyridine family, which has been studied for various applications in drug development and synthesis of complex organic molecules. Its structural uniqueness contributes to its reactivity and interaction with biological systems.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid falls under the category of heterocycles, specifically pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring structure, which imparts distinct chemical properties and biological activities.
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves several key steps:
The synthesis can be optimized using various solvents and temperature conditions to maximize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid features a fused bicyclic structure comprising a pyrrole and a pyridine ring. The molecular formula is , with a molecular weight of approximately 176.17 g/mol.
Key structural data include:
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are often facilitated by catalysts or specific reagents that enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields.
The mechanism of action for 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid primarily involves its interaction with specific enzymes or receptors in biological pathways.
Studies indicate that this compound may selectively target FGFR1, FGFR2, and FGFR3, leading to reduced tumor growth in preclinical models.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is typically a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its carboxylic acid group.
Key chemical properties include:
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has diverse applications in:
Regioselective construction of the 1H-pyrrolo[2,3-b]pyridine scaffold necessitates precise control over ring-closure dynamics and substituent positioning. The Gould-Jacobs reaction remains prominent for assembling the bicyclic core, where condensation of 5-methyl-2-aminonicotinic acid derivatives with α-halo carbonyl compounds initiates cyclization. This method favors C4-carboxylic acid functionality directly through decarboxylative cyclization when using alkyl acetoacetates [1] [9]. Alternative routes employ transition-metal-catalyzed cyclizations, where Sonogashira coupling of 5-methyl-3-iodopyridine derivatives with terminal alkynes followed by in situ heterocyclization yields the targeted scaffold. Palladium-catalyzed heteroannulation demonstrates superior regiocontrol for the 5-methyl substituent, achieving >85% regioselectivity when employing Pd(PPh₃)₄/CuI co-catalysis in amine solvents [1] [6].
Table 1: Cyclization Methods for 5-Methyl-1H-pyrrolo[2,3-b]pyridine Core
Method | Key Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Gould-Jacobs Cyclization | Ethyl acetoacetate, DMF, 150°C | C4-CO₂R, C5-CH₃ fixed | 60-75% |
Sonogashira Cyclization | 5-Methyl-3-iodopyridine, Pd(PPh₃)₄, CuI | C2/C3 functionalization | 70-88% |
TBAF-Assisted Cyclization | Trimethylsilylalkynes, TBAF, THF, 70°C | C5-CH₃ retention | 65-82% [5] |
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing cyclization time from hours to minutes while maintaining the integrity of acid-labile 5-methyl groups. Post-cyclization functionalization via lithiation at C3/C4 positions enables further diversification while preserving the C5-methyl substituent’s stability [1] [6].
Carboxyl group installation at the C4 position employs either direct carbonylation or ester hydrolysis pathways. Direct carboxylation exploits the inherent electrophilicity of C4 in pyrrolopyridinium intermediates, where quaternization with methyl iodide followed by metal-halogen exchange and CO₂ bubbling generates the carboxylic acid directly. This one-pot sequence achieves 55-70% yields but requires stringent anhydrous conditions to prevent demethylation [1] [6].
Indirect carboxylation via ester hydrolysis proves more robust for gram-scale synthesis. Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 849067-96-5) serves as a versatile precursor, where the 5-methyl derivative undergoes selective saponification using NaOH/THF/H₂O (1:3 ratio) at 60°C without affecting the methylpyridine ring. Lithium hydroxide in methanol/water mixtures demonstrates superior selectivity for hydrolyzing C4 esters even in presence of C5 electron-donating methyl groups, achieving >95% conversion within 6 hours [3] [7]. Halogenated analogs like methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CID 24229273) require modified conditions (K₂CO₃/DMSO, 80°C) to avoid dehalogenation [10].
Table 2: Carboxylation Approaches for C4 Functionalization
Strategy | Reagents/Conditions | Compatibility with 5-CH₃ | Yield |
---|---|---|---|
Direct CO₂ Insertion | n-BuLi, CO₂, THF, -78°C | Moderate (40-55%) | Variable |
Ester Hydrolysis | 2M NaOH, THF/H₂O, 60°C, 6h | Excellent (90-95%) [3] | High |
Selective Saponification | LiOH, MeOH/H₂O (3:1), rt, 12h | Excellent (88-93%) [6] | High |
Positional selectivity in alkylation critically depends on the protecting group strategy and electrophile reactivity. N1-alkylation predominates when using carbonate bases (Cs₂CO₃) in polar aprotic solvents (DMF), generating protected intermediates like tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This facilitates subsequent C4 carboxylation without competitive O-alkylation [1] [6]. In contrast, C5-methyl-directed electrophilic aromatic substitution occurs under Friedel-Crafts conditions, though the C5 position’s inherent electron deficiency necessitates activating groups (e.g., BOC-protection at N1) for efficient dimethylation [6].
Divergent alkylation emerges when employing silver salts: Silver oxide-mediated N1-alkylation with alkyl halides achieves >80% selectivity, while palladium-catalyzed C3-arylation remains compatible with pre-installed C4-carboxylic acids. Protecting-group-free methylation at C5 proves challenging due to the ring system’s reduced nucleophilicity, often requiring directed ortho-metalation with TMPMgCl·LiCl followed by methyl iodide quenching [1] [6].
Table 3: Alkylation Selectivity at Key Positions
Position | Conditions | Electrophile | Selectivity |
---|---|---|---|
N1 | Cs₂CO₃, DMF, alkyl bromide, 60°C | Methyl/benzyl halides | >80% [1] |
C3 | Pd(OAc)₂, SPhos, K₃PO₄, aryl bromide | Aryl halides | 70-75% |
C5 | TMPMgCl·LiCl, THF, -40°C, then CH₃I | Methyl iodide | 55-65% |
Halogenation strategies synergize with carboxyl/methyl functionalities to generate diversified pharmacophores. Electrophilic bromination at C3 using NBS in DMF selectively furnishes 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (ADE001006), preserving the C4-carboxylic acid group when conducted at 0°C. This regioselectivity stems from the C5-methyl group’s electron-donating effect, which enhances C3 nucleophilicity [6]. Fluorination employs two distinct approaches: Balz-Schiemann reaction on C3-diazonium salts derived from 3-amino precursors, or halogen-exchange on 5-chloro analogs (e.g., methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) using KF/Al₂O₃ at 220°C. The latter approach benefits from the C4-carboxylate’s electron-withdrawing effect, which activates C5 halogens for nucleophilic displacement [4] [10].
Halogen-halogen exchange enables synthesis of fluoro-derivatives like methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-24-7), where the ester group enhances solubility during purification. Such halogenated analogs serve as Suzuki coupling precursors; for example, 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (ADE000940) undergoes Pd-mediated arylation with 4-fluorophenylboronic acid to generate kinase inhibitor intermediates [6] [8].
Table 4: Halogenation Approaches for Key Derivatives
Halogenation Type | Reagents/Conditions | Key Intermediate | Application |
---|---|---|---|
C3-Bromination | NBS, DMF, 0°C, 2h | 5-methyl-3-bromo analog (ADE001006) | Suzuki coupling [6] |
C5-Fluorination | KF/Al₂O₃, 220°C, 24h | 5-fluoro-4-carbomethoxy analog (CAS 1190310-24-7) [4] | Bioisostere synthesis |
C3-Iodination | I₂, AgOTf, CHCl₃, reflux | 3-iodo-5-methyl analog (ADE000940) | Sonogashira coupling |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8